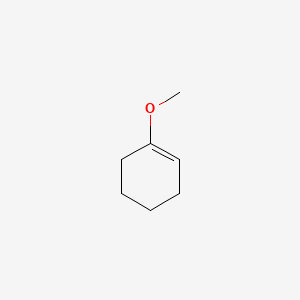

1-Methoxycyclohexene

Numéro de catalogue B1584985

:

931-57-7

Poids moléculaire: 112.17 g/mol

Clé InChI: HZFQGYWRFABYSR-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04045422

Procedure details

1,1-Dimethoxy-2-nitrosocyclohexane dimer was prepared as described in Example 1 from 1-methoxycyclohexene (46.8 g., 0.417 mole), methyl nitrite (30.6 g., 0.501 mole) and boron trifluoride-etherate (0.25 ml., 0.28 g., 2.0 × 10-3 mole) in 250 ml. of sulfur dioxide. The crude nitroso dimer, 76.0 g. of a gummy yellow-green solid still containing traces of sulfur dioxide, was obtained by the method described earlier. Without purification, the dimer was subjected to isomerizing conditions in methanol/sodium methoxide solution. Filtration through celite (to remove colloidal solids that had formed) and evaporation afforded 66.0 g. of an off-white slightly moist solid. Recrystallization from 180 ml. of ether at -70° C. gave 26.8 g. (37.2%) of 1,1-dimethoxy-2-oximinocyclohexane as colorless fine needles, m.p. 112°-116° C. An additional 2.9 g. (4.0%) of slightly impure oxime was obtained from the mother liquor as a white powder, m.p. 105°-112° C.

[Compound]

Name

nitroso

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.[N:9](OC)=[O:10].B(F)(F)F.C[CH2:18][O:19]CC.[S:22](=[O:24])=[O:23]>>[CH3:1][O:2][C:3]1([O:19][CH3:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[N:9]=[O:10].[S:22](=[O:24])=[O:23] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

46.8 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

30.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Five

[Compound]

|

Name

|

nitroso

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1(C(CCCC1)N=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |